REACTION_CXSMILES
|
P(Cl)(Cl)Cl.[F:5][C:6]1[CH:23]=[CH:22][C:9]([CH2:10][O:11][C:12]2[CH:13]=[N+:14]([O-])[CH:15]=[CH:16][C:17]=2[N+:18]([O-:20])=[O:19])=[CH:8][CH:7]=1.[OH-].[Na+]>C(OCC)(=O)C>[F:5][C:6]1[CH:23]=[CH:22][C:9]([CH2:10][O:11][C:12]2[CH:13]=[N:14][CH:15]=[CH:16][C:17]=2[N+:18]([O-:20])=[O:19])=[CH:8][CH:7]=1 |f:2.3|
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Name
|
|
Quantity
|
3.65 mL
|
Type
|
reactant
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Smiles
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P(Cl)(Cl)Cl
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Name
|
|
Quantity
|
7.72 g
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Type
|
reactant
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Smiles
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FC1=CC=C(COC=2C=[N+](C=CC2[N+](=O)[O-])[O-])C=C1
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DRY_WITH_MATERIAL
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Details
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The separated organic layer was dried on anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The resulting residue was used in the subsequent step without further purification
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Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(COC=2C=NC=CC2[N+](=O)[O-])C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |